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  • Product: 1,5-Diazocan-3-one 2HCl
  • CAS: 1823050-64-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Analysis of 1,5-Diazocan-3-one Dihydrochloride

Abstract: The 1,5-diazocane scaffold represents a class of eight-membered heterocyclic compounds that are of increasing interest to the medicinal chemistry and drug development communities. These structures serve as vers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,5-diazocane scaffold represents a class of eight-membered heterocyclic compounds that are of increasing interest to the medicinal chemistry and drug development communities. These structures serve as versatile templates for creating conformationally constrained molecules with diverse biological activities. This guide provides a comprehensive technical overview of a specific derivative, 1,5-diazocan-3-one dihydrochloride. We will dissect its molecular architecture, propose a robust synthetic strategy grounded in established chemical principles, outline a multi-technique approach for its analytical characterization, and discuss its potential reactivity and applications. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this promising chemical entity.

Introduction to the 1,5-Diazocane Scaffold

Heterocyclic rings are fundamental building blocks in a vast number of biologically active compounds and approved pharmaceuticals.[1] Among these, medium-sized rings (8-11 atoms) such as diazocanes present unique synthetic challenges and stereochemical properties. The 1,5-diazocane framework, an eight-membered ring containing two nitrogen atoms at opposing positions, is a "privileged structure" that has been incorporated into molecules targeting a range of diseases, from cancer to inflammatory conditions.[2][3]

The strategic placement of the nitrogen atoms allows for the introduction of diverse substituents and modulation of the molecule's physicochemical properties, such as basicity and hydrogen bonding capacity. The introduction of a ketone at the 3-position creates 1,5-diazocan-3-one, a scaffold that combines the features of a cyclic diamine with a carbonyl group, offering a rich platform for further chemical modification. The dihydrochloride salt form enhances the compound's aqueous solubility and stability, making it more amenable to handling and formulation in a research setting.

Elucidation of the Chemical Structure

Molecular Formula and Connectivity

The chemical structure of 1,5-diazocan-3-one dihydrochloride is defined by an eight-membered ring. The atoms are numbered starting from one of the nitrogen atoms, proceeding towards the carbonyl group.

  • Molecular Formula: C₆H₁₄N₂O · 2HCl (or C₆H₁₆Cl₂N₂O)

  • Systematic Name: 1,5-Diazocan-3-one dihydrochloride

  • Core Structure: An octahydro-1,5-diazocine ring.

  • Key Functional Groups:

    • A ketone (C=O) at the C3 position.

    • Two secondary amines at the N1 and N5 positions, which exist as protonated ammonium salts in the dihydrochloride form.

The connectivity of the atoms forms a non-aromatic, saturated heterocyclic system.

Caption: 2D representation of 1,5-diazocan-3-one dihydrochloride.

Stereochemistry and Conformation

1,5-Diazocan-3-one is an achiral molecule as it lacks any stereocenters. However, the eight-membered ring is highly flexible and can adopt several low-energy conformations, most commonly boat-chair and crown-shaped variants. The specific conformation in the solid state would require X-ray crystallographic analysis. In solution, these conformers are likely in rapid equilibrium, which can sometimes lead to broadened signals in NMR spectroscopy at certain temperatures.[4]

The Dihydrochloride Salt Form

The presence of two basic nitrogen atoms allows the compound to readily form a dihydrochloride salt. In this state, both nitrogens are protonated to form ammonium cations (R₂N⁺H₂), with two chloride anions (Cl⁻) serving as counter-ions. This salt formation is a critical aspect of its chemistry for several reasons:

  • Increased Solubility: The ionic nature of the salt dramatically increases its solubility in polar solvents like water and alcohols, which is advantageous for biological assays and purification.

  • Stability: The ammonium form protects the amines from oxidative degradation and other side reactions.

  • Reactivity Control: The lone pair of electrons on the nitrogen atoms is unavailable for nucleophilic reactions. To perform reactions such as N-alkylation or N-acylation, the free base must first be generated by treatment with a suitable non-nucleophilic base.

Synthetic Strategy and Rationale

The synthesis of medium-sized rings like diazocanones is often challenging due to unfavorable entropic factors associated with ring closure.[5] A robust strategy involves the intramolecular cyclization of a linear precursor, a method that has proven effective for related ζ-azalactams.[5]

Proposed Synthetic Protocol

This protocol is a logically derived pathway based on established methodologies for similar heterocyclic systems, particularly intramolecular amide bond formation.

Step 1: Synthesis of the Linear Precursor (N-(3-aminopropyl)-N-(tert-butoxycarbonyl)glycine)

  • Reactants: N-Boc-glycine and N-Boc-1,3-diaminopropane. A more direct route involves reacting ethyl bromoacetate with a large excess of 1,3-diaminopropane, followed by protection of the resulting primary amine. For this guide, we will assume a pathway involving a protected diamine to ensure regioselectivity. A more plausible precursor is the reaction between a protected 3-aminopropanol, its conversion to an amine, and subsequent reaction with a protected glycine derivative. A simplified conceptual pathway is outlined below.

  • Rationale: The synthesis begins with the construction of a linear precursor containing all the necessary atoms for the final ring. We start with commercially available N-(tert-butoxycarbonyl)-3-aminopropan-1-ol.

  • Procedure: a. Convert the hydroxyl group of N-(tert-butoxycarbonyl)-3-aminopropan-1-ol to a better leaving group, such as a tosylate or mesylate, by reacting it with TsCl or MsCl in the presence of a base like triethylamine (TEA) in dichloromethane (DCM). b. Displace the leaving group with an azide using sodium azide (NaN₃) in a polar aprotic solvent like DMF. c. Reduce the azide to a primary amine using a standard method like catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction. This yields N¹,N¹-bis(tert-butoxycarbonyl)propane-1,3-diamine. d. Selectively deprotect one Boc group under mildly acidic conditions. e. Couple the resulting free amine with N-Boc-glycine using a peptide coupling agent such as HATU or HBTU to form the fully protected linear precursor.

Step 2: Deprotection and Intramolecular Cyclization

  • Rationale: This is the key ring-forming step. The linear precursor is deprotected to expose a free amine and a carboxylic acid, which then undergo an intramolecular condensation reaction to form the eight-membered ring. The use of a potent coupling agent is crucial to overcome the high activation energy barrier of forming a medium-sized ring.[5]

  • Procedure: a. Treat the fully protected linear precursor with a strong acid, such as trifluoroacetic acid (TFA) in DCM, to remove both Boc protecting groups, yielding the TFA salt of the amino acid. b. Neutralize the salt with a non-nucleophilic base like diisopropylethylamine (DIPEA). c. Add a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) or TBTU in a dilute solution of a high-boiling polar aprotic solvent (e.g., DMF or acetonitrile) and heat. The high dilution favors the intramolecular reaction over intermolecular polymerization.[5] d. The reaction mixture is worked up and purified via column chromatography to yield 1,5-diazocan-3-one as the free base.

Step 3: Salt Formation

  • Rationale: To obtain the final, stable, and soluble product, the free base is converted to its dihydrochloride salt.

  • Procedure: a. Dissolve the purified 1,5-diazocan-3-one free base in a suitable solvent like anhydrous diethyl ether or methanol. b. Add a stoichiometric amount (2.0-2.2 equivalents) of HCl (either as a gas or a solution in a compatible solvent like dioxane or isopropanol) dropwise while stirring. c. The 1,5-diazocan-3-one dihydrochloride salt will precipitate out of the solution. d. The solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final product.

G start Protected Linear Precursors step1 Step 1: Coupling to form Linear Diamino Acid Precursor (e.g., using HATU/DIPEA) start->step1 step2 Step 2: Full Deprotection (e.g., using TFA in DCM) step1->step2 step3 Step 3: Intramolecular Cyclization (High Dilution, BOP or TBTU reagent) step2->step3 step4 Purification of Free Base (Column Chromatography) step3->step4 step5 Step 4: Salt Formation (HCl in Ether/Methanol) step4->step5 end Final Product: 1,5-Diazocan-3-one Dihydrochloride step5->end

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation requires a combination of spectroscopic techniques. The following data are predicted based on the known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. For the dihydrochloride salt in a solvent like D₂O, the N-H protons will exchange and may not be visible, but their presence will affect adjacent methylene groups.

Predicted ¹H NMR Data (in D₂O)
Chemical Shift (δ, ppm) Assignment & Predicted Multiplicity
~ 4.0 - 4.22H, Singlet (or AB quartet), -CO-CH₂ -N⁺H₂-
~ 3.5 - 3.72H, Triplet, -N⁺H₂-CH₂ -CH₂-CO-
~ 3.3 - 3.54H, Multiplet, -N⁺H₂-CH₂ -CH₂-CH₂ -N⁺H₂-
~ 2.2 - 2.42H, Multiplet (quintet), -N⁺H₂-CH₂-CH₂ -CH₂-N⁺H₂-
Predicted ¹³C NMR Data (in D₂O)
Chemical Shift (δ, ppm) Assignment
~ 170 - 175C3 (Ketone C=O)
~ 50 - 55C2 (-C H₂-CO)
~ 45 - 50C4 (N⁺H₂-C H₂-CO)
~ 40 - 45C6 & C8 (N⁺H₂-C H₂)
~ 25 - 30C7 (-CH₂-C H₂-CH₂-)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups. For a solid sample (e.g., KBr pellet), the following absorption bands are expected.[6]

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Assignment
2800 - 2400 (broad)N⁺-H stretch (characteristic of ammonium salts)
1715 - 1730C=O stretch (saturated ketone)
1610 - 1500N-H bend (ammonium)
1250 - 1020C-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The analysis would be performed on the free base (M.W. ≈ 128.17 g/mol ).

  • Expected Molecular Ion (M⁺˙): m/z ≈ 128 (as the free base).

  • High-Resolution MS (HRMS): Would provide the exact mass to confirm the elemental composition (C₆H₁₂N₂O).

  • Key Fragmentation Pattern: Expect cleavage alpha to the nitrogen atoms and the carbonyl group, leading to characteristic fragment ions.

G cluster_workflow Analytical Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) Confirms C-H Framework start->nmr ms Mass Spectrometry (HRMS) Confirms Molecular Formula start->ms ir IR Spectroscopy Confirms Functional Groups (C=O, N⁺-H) start->ir final Structure Confirmed nmr->final ms->final ir->final

Caption: A typical analytical workflow for structural confirmation.

Chemical Reactivity and Potential Applications

Reactivity Profile

The 1,5-diazocan-3-one scaffold possesses two primary sites for chemical modification: the ketone and the secondary amines (after deprotonation).

  • Reactions at the Carbonyl Group: The ketone can undergo reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄), or it can be subjected to reductive amination to install a new substituent at the C3 position, converting the ketone into a tertiary amine.

  • Reactions at the Nitrogen Atoms: After converting the dihydrochloride salt to the free base, the secondary amines become nucleophilic. They can be functionalized via N-alkylation, N-acylation, or used in transition-metal-catalyzed cross-coupling reactions to build more complex molecular architectures.

Relevance in Drug Discovery

The 1,5-diazocane scaffold is a valuable starting point for the development of new therapeutic agents.[7] Derivatives of the related 1,5-diazocin-2-one core have shown promise as selective caspase-1 inhibitors for treating inflammatory diseases and as Smac mimetics in cancer therapy.[2] The conformational constraint imposed by the eight-membered ring can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic analogues.

By leveraging the reactivity of the ketone and amine functionalities, libraries of novel 1,5-diazocan-3-one derivatives can be synthesized and screened for a wide range of biological activities, including but not limited to:

  • Enzyme inhibitors (e.g., kinases, proteases)[3]

  • G-protein coupled receptor (GPCR) ligands[3]

  • Antiviral and antimicrobial agents[8]

Conclusion

1,5-Diazocan-3-one dihydrochloride is a well-defined chemical entity with significant potential as a building block in medicinal chemistry. Its structure, characterized by a flexible eight-membered ring with two strategically placed nitrogen atoms and a reactive ketone, offers numerous avenues for synthetic elaboration. A thorough understanding of its chemical properties, guided by a robust analytical characterization strategy involving NMR, IR, and MS, is the first step toward unlocking its potential in the discovery of new therapeutics. The synthetic and analytical principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this versatile scaffold.

References

  • GSRI. 1,5-DIAZOCANE DIHYDROCHLORIDE. Available from: [Link].

  • ResearchGate. Biologically active 1,5-diazocan-2-ones. Available from: [Link].

  • National Center for Biotechnology Information.[9][10]Diazocine. PubChem Compound Database. Available from: [Link].

  • Matheny, J. P., et al. (2021). Synthesis of 1,5-diazocin-2-ones. Russian Chemical Bulletin, International Edition, 70(6), 1047-1055. Available from: [Link].

  • ResearchGate. Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... Available from: [Link].

  • Matheny, J. P., et al. (2020). Facile assembly of 1,5-diazocan-2-ones via cyclization of tethered sulfonamides to cyclopropenes. National Institutes of Health. Available from: [Link].

  • National Center for Biotechnology Information. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed. Available from: [Link].

  • ResearchGate. Solution state IR spectra of compounds 1-3 (5 mM in chloroform) and the... Available from: [Link].

  • National Center for Biotechnology Information. Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. Available from: [Link].

  • ResearchGate. Hydrazines in the synthesis of 1,5,3-dithiazepane and 1,5,3-dithiazocane derivatives in the presence of catalysts under the action of d- and f-elements. Available from: [Link].

  • MDPI. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Available from: [Link].

  • The Good Scents Company. (Z)-1,5-octadien-3-one. Available from: [Link].

  • Royal Society of Chemistry. Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. Available from: [Link].

  • National Center for Biotechnology Information. ATR–FTIR‐Based Direct and Rapid Quantification of Levofloxacin, Degradation and Adulterations via Multivariate Analysis. Available from: [Link].

  • Journal of Food Science and Nutrition. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Available from: [Link].

  • Semantic Scholar. Diazafluorene in 1,3-dipolar cycloaddiction reactions: short review. Available from: [Link].

  • Bentham Science. Therapeutic Utility of 1, 3-Thiazines - Mini Review. Available from: [Link].

  • National Center for Biotechnology Information. Catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. Available from: [Link].

  • Royal Society of Chemistry. Infrared spectroscopy. Available from: [Link].

  • National Center for Biotechnology Information. iEDDA Reaction of the Molecular Iodine-Catalyzed Synthesis of 1,3,5-Triazines via Functionalization of the sp3 C-H Bond of Acetophenones with Amidines: An Experimental Investigation and DFT Study. Available from: [Link].

  • National Institute of Standards and Technology. (Z)-1,5-octadien-3-one. NIST Chemistry WebBook. Available from: [Link].

  • Google Patents. US6201153B1 - Synthesis of midodrine HCI from a novel intermediate 1-(2′,5′-dimethoxyphenyl)-2-azidoethanone.
  • Royal Society of Chemistry Publishing. Novel synthesis of 1,2-diaza-1,3-dienes with potential biological activity from cinnamic acids and diazonium salts of anilines. Available from: [Link].

  • Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Available from: [Link].

  • The Good Scents Company. quinacrine dihydrochloride. Available from: [Link].

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link].

Sources

Exploratory

Beyond Flatland: Engineering Next-Generation Nitrogen Heterocycles for High-Fsp3 Drug Libraries

Introduction: The "Aromatic Overload" and the 3D Shift For decades, the "flatland" of drug discovery—dominated by planar, aromatic nitrogen heterocycles like pyridine, pyrimidine, and indole—has provided the backbone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Aromatic Overload" and the 3D Shift

For decades, the "flatland" of drug discovery—dominated by planar, aromatic nitrogen heterocycles like pyridine, pyrimidine, and indole—has provided the backbone of FDA-approved therapeutics. However, this reliance has led to libraries saturated with low-solubility, metabolically labile compounds that often fail due to poor physicochemical properties.

The current frontier in medicinal chemistry is the "Escape from Flatland." This paradigm shifts focus toward sp3-rich (high Fsp3) nitrogen heterocycles. These novel scaffolds—specifically bridged systems, strained rings, and saturated bioisosteres—offer superior vector control, enhanced metabolic stability, and improved aqueous solubility by disrupting crystal packing forces.

This guide details the strategic implementation of these novel nitrogen heterocycles, moving beyond theory into practical synthesis and library integration.

Strategic Scaffold Design: Vector Control & Physicochemical Tuning

The transition from 2D to 3D scaffolds is not merely aesthetic; it is a functional necessity for targeting complex protein binding pockets.

Vector Control and Geometry

Traditional heteroaromatics present substituents in a planar radial distribution (120° or 180° angles). Novel 3D scaffolds, such as 2-azabicyclo[2.1.1]hexanes or 3-substituted azetidines , allow for "exit vectors" that access unexplored chemical space, enabling interactions with off-plane residues in the binding pocket.

Metabolic Stability via "Metabolic Shunting"

Saturated heterocycles are often viewed as metabolic liabilities (e.g., N-dealkylation or


-oxidation). However, bridged systems  mitigate this. The "Bredt’s Rule" effect and steric bulk of bridgehead carbons protect adjacent nitrogen atoms from cytochrome P450 oxidation, often making a bridged amine more stable than its planar or non-bridged counterpart.
Comparative Metrics: The 3D Advantage

Table 1: Physicochemical Comparison of Traditional vs. Novel Scaffolds

FeaturePyridine (Traditional) Piperidine (Saturated) 2-Azabicyclo[2.1.1]hexane (Novel) Azetidine (Strained)
Geometry Planar (2D)Chair (3D, flexible)Rigid, Bridged (3D)Puckered (3D)
Fsp3 Score 0.01.01.01.0
Metabolic Risk N-oxidation, Ring oxidation

-C oxidation
High Stability (Steric protection)Moderate-High
Solubility ModerateHighVery HighHigh
Lipophilicity (LogP) ModerateHigh (if unsubstituted)Lower (Polar surface area exposure)Lower
Primary Utility

-stacking, H-bond acceptor
Basic centerBioisostere for ortho/meta-disubstituted benzenesLinker, conformational constraint

Emerging Classes of Novel Nitrogen Heterocycles

Bridged Bioisosteres

The bicyclo[1.1.1]pentane (BCP) motif has become a gold standard bioisostere for phenyl rings and alkynes. Its nitrogen-containing analog, 1-azabicyclo[1.1.1]pentane , and the related 2-azabicyclo[2.1.1]hexane , provide rigid linear or kinked linkers that maintain the distance of a phenyl ring while dramatically increasing water solubility.

Strained Small Rings (Azetidines)

Azetidines (4-membered rings) are increasingly used to replace gem-dimethyl groups or carbonyls to alter bond angles without adding excessive molecular weight. They serve as robust, low-molecular-weight amine scaffolds that lower lipophilicity compared to piperidines.

Decision Framework for Scaffold Selection

The following workflow illustrates the logic for selecting a novel nitrogen heterocycle based on the specific medicinal chemistry problem (e.g., solubility issue, metabolic hot-spot).

ScaffoldSelection Start Problem Identification Issue_Sol Issue: Poor Solubility Start->Issue_Sol Issue_Met Issue: Metabolic Instability Start->Issue_Met Issue_Vec Issue: Off-Target / Selectivity Start->Issue_Vec Sol_Strat Strategy: Disrupt Planarity Issue_Sol->Sol_Strat Met_Strat Strategy: Block Alpha-Oxidation Issue_Met->Met_Strat Vec_Strat Strategy: Alter Exit Vectors Issue_Vec->Vec_Strat Scaffold_1 Use: Spirocyclic Amines (e.g., 2-azaspiro[3.3]heptane) Sol_Strat->Scaffold_1 Scaffold_2 Use: Bridged Systems (e.g., 2-azabicyclo[2.1.1]hexane) Met_Strat->Scaffold_2 Scaffold_3 Use: Cubane/BCP Bioisosteres Vec_Strat->Scaffold_3 Scaffold_2->Scaffold_1 Overlap

Figure 1: Decision tree for selecting high-Fsp3 nitrogen heterocycles based on lead optimization bottlenecks.

Advanced Synthetic Methodologies[1]

Accessing these strained and bridged systems requires moving beyond standard amide couplings. Two dominant methodologies have emerged: Strain-Release Functionalization and Photoredox Catalysis .

Strain-Release Functionalization

This method utilizes highly strained precursors, such as [1.1.1]propellane or bicyclo[1.1.0]butanes (BCBs) . Upon radical attack (e.g., by a nitrogen-centered radical), the central bond breaks, relieving strain and forming a new C-N bond with a bicyclic core.

Deep Dive Protocol: Photoredox Synthesis of 1,3-Disubstituted Azetidines

Rationale: 1,3-disubstituted azetidines are valuable rigid linkers. Traditional synthesis (cyclization of amino-halides) is harsh. The following protocol uses a photoredox-catalyzed [2+2] cycloaddition or radical cascade, offering a mild, functional-group-tolerant route.

Experimental Protocol: Visible-Light Mediated Synthesis of Azetidines via Imine-Alkene Cycloaddition

Objective: Synthesis of a protected 2-aryl-azetidine scaffold.

Reagents:

  • Substrate A: Styrene derivative (1.0 equiv)

  • Substrate B: Imine precursor (e.g., oxime ester or N-sulfonyl imine) (1.5 equiv)

  • Photocatalyst:

    
     (1-2 mol%)
    
  • Solvent: Acetonitrile (degassed)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Photocatalyst (

    
    , 2.0 mg) and Substrate B (Imine precursor, 0.3 mmol).
    
  • Solvation: Add anhydrous, degassed Acetonitrile (3.0 mL) under an argon atmosphere.

  • Addition: Add Substrate A (Styrene derivative, 0.2 mmol) via syringe.

  • Irradiation: Seal the tube and place it 2 cm away from a 450 nm Blue LED lamp. Stir vigorously at room temperature (maintain <30°C using a fan if necessary) for 12–18 hours.

  • Monitoring: Monitor reaction progress via TLC or LC-MS (looking for consumption of styrene and appearance of the M+H peak of the azetidine).

  • Workup: Remove solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the desired azetidine.

Self-Validating Checkpoints:

  • Color Change: The reaction mixture often shifts from yellow to slightly orange/brown indicating catalyst activation and radical species formation.

  • Gas Evolution: If using oxime esters,

    
     evolution may be observed (ensure venting if scaling up).
    

PhotoredoxMechanism Ir_GS Ir(III) (Ground) Ir_Excited *Ir(III) (Excited) Ir_GS->Ir_Excited hv (Blue LED) Ir_Red Ir(II) (Reduced) Ir_Excited->Ir_Red SET (Oxidation of Substrate) Ir_Red->Ir_GS Regeneration Substrate Imine Precursor Radical_N N-Radical Substrate->Radical_N SET & Fragmentation Intermediate C-Radical Intermediate Radical_N->Intermediate + Alkene Alkene Alkene Product Azetidine Intermediate->Product Cyclization/SET

Figure 2: Photoredox catalytic cycle for the generation of nitrogen-centered radicals and subsequent cycloaddition.

Library Integration Principles

Incorporating these scaffolds into DNA-Encoded Libraries (DEL) or Fragment-Based Drug Discovery (FBDD) requires specific considerations regarding handle availability (for DNA tagging) and molecular weight.

  • For DEL: Use scaffolds with distinct orthogonal handles (e.g., a bridged amine with a pendant carboxylic acid) to allow attachment to the DNA headpiece while leaving the secondary amine free for diversification.

  • For FBDD: Focus on "minimalist" bridged systems (MW < 200 Da) like 3-amino-bicyclopentane . These fragments have high solubility and can probe sub-pockets that flat fragments miss.

LibraryWorkflow Scaffold_Select Scaffold Selection (e.g., Bicyclo[1.1.1]pentane) Func_Check Bifunctionality Check (Amine + Acid/Halide) Scaffold_Select->Func_Check Path_DEL DEL Pathway Func_Check->Path_DEL Path_FBDD FBDD Pathway Func_Check->Path_FBDD Tagging DNA Tagging (Amide Coupling) Path_DEL->Tagging Screening_Frag Fragment Screening (NMR/SPR) Path_FBDD->Screening_Frag Diversification Combinatorial Decorations Tagging->Diversification Final_Lib High-Fsp3 Library Diversification->Final_Lib Growing Fragment Growing (Vector-guided) Screening_Frag->Growing Growing->Final_Lib

Figure 3: Workflow for integrating novel N-heterocycles into DEL and FBDD pipelines.

References

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) . Journal of Medicinal Chemistry. Link

  • Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry . Springer Nature. Link

  • Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed Thianthrenium Ylides . J. Am. Chem. Soc.Link

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities . Molecules. Link

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials . Scientific Reports. Link

Protocols & Analytical Methods

Method

N-alkylation procedures for 1,5-diazocan-3-one 2HCl

An Application Guide to N-Alkylation Procedures for 1,5-Diazocan-3-one Dihydrochloride Authored by: A Senior Application Scientist Abstract The 1,5-diazocan-3-one scaffold is a privileged heterocyclic motif integral to t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-Alkylation Procedures for 1,5-Diazocan-3-one Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

The 1,5-diazocan-3-one scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, particularly in areas like apoptosis inhibition and anti-inflammatory applications.[1] Its rigid, eight-membered ring structure provides a unique conformational constraint for peptidomimetics and other bioactive molecules. However, functionalization of this core, specifically through N-alkylation, presents distinct synthetic challenges that require carefully considered strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methodologies for N-alkylation of 1,5-diazocan-3-one, supplied as its dihydrochloride salt. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for direct alkylation and reductive amination, and provide insights into controlling reaction selectivity and overcoming common hurdles.

Core Principles and Synthetic Challenges

The structure of 1,5-diazocan-3-one possesses two secondary amine nitrogens and a central ketone. When supplied as the dihydrochloride salt (1,5-diazocan-3-one·2HCl), both nitrogen atoms are protonated, rendering them non-nucleophilic. Therefore, the indispensable first step in any N-alkylation procedure is the liberation of the free diamine using a suitable base.

The primary challenges in the N-alkylation of this scaffold are:

  • Liberation of the Free Base: The reaction cannot proceed without prior neutralization of the hydrochloride salt. The choice of base and solvent for this step is critical to ensure the free diamine is available and stable in solution.

  • Control of Selectivity (Mono- vs. Di-alkylation): With two chemically equivalent secondary amines, the reaction can yield a mixture of mono-alkylated, di-alkylated, and unreacted starting material. Controlling the stoichiometry of the alkylating agent and reaction conditions is paramount to achieving the desired product.

  • Competing Reactivity: While the secondary amines are strong nucleophiles, the presence of the ketone introduces the possibility of side reactions, such as α-alkylation of the ketone, although this is generally less favorable than N-alkylation under standard conditions.[2][3]

Visualizing the Starting Material

G cluster_0 1,5-Diazocan-3-one Dihydrochloride cluster_1 Free Base Form cluster_2 Reaction Step Salt [H₂N⁺(CH₂)₂C(=O)(CH₂)₂N⁺H₂] · 2Cl⁻ Base Addition of Base (e.g., Et₃N, K₂CO₃, NaOH) Salt->Base Neutralization FreeBase HN(CH₂)₂C(=O)(CH₂)₂NH Base->FreeBase Generates Nucleophile

Caption: Initial deprotonation of the dihydrochloride salt to the free base.

Strategic Approaches to N-Alkylation

Two primary, robust strategies are recommended for the N-alkylation of 1,5-diazocan-3-one: Direct Alkylation with Electrophiles and Reductive Amination . The choice between them depends on the desired substituent and the required level of selectivity.

Strategy 1: Direct N-Alkylation with Alkyl Halides

This classical SN2 approach is the most straightforward method for introducing simple alkyl, benzyl, or allyl groups. The reaction involves the nucleophilic attack of the amine nitrogen on an alkyl halide (or other electrophile like a sulfonate).

Causality and Experimental Choices:

  • Base Selection: A non-nucleophilic base is required to scavenge the proton generated during the reaction (if starting from the free base) or to neutralize the initial salt. Potassium carbonate (K₂CO₃) is an excellent, cost-effective choice, acting as a heterogeneous base that is easily filtered off. For more stubborn alkylations, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be used, but requires more stringent inert atmosphere techniques.[4]

  • Solvent Choice: Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are ideal solvents. They effectively dissolve the diamine and are polar enough to facilitate the SN2 reaction. DMF is particularly useful for reactions requiring higher temperatures due to its high boiling point.

  • Controlling Selectivity:

    • For Mono-alkylation: Use a slight excess (1.0-1.2 equivalents) of the 1,5-diazocan-3-one relative to the alkylating agent. This ensures the electrophile is the limiting reagent, statistically favoring single substitution. Running the reaction at lower temperatures can also enhance selectivity.

    • For Di-alkylation: Use an excess of the alkylating agent (≥2.2 equivalents) and typically a stronger base and higher temperature to drive the reaction to completion.

workflow start Start: 1,5-Diazocan-3-one·2HCl step1 Step 1: Neutralization - Dissolve in Solvent (e.g., DMF) - Add Base (≥2.2 eq. K₂CO₃) - Stir to form free base start->step1 step2 Step 2: Alkylation - Add Alkyl Halide (RX) - Stoichiometry dictates outcome  (1 eq. for mono, >2 eq. for di) step1->step2 step3 Step 3: Reaction Monitoring - Heat (e.g., 60-80 °C) - Monitor by TLC/LC-MS step2->step3 step4 Step 4: Workup & Purification - Filter solids - Aqueous extraction - Column chromatography step3->step4 end Product: N-Substituted Diazocanone step4->end

Caption: Experimental workflow for direct N-alkylation.

Strategy 2: Reductive Amination

Reductive amination is a powerful and highly controlled method for N-alkylation that completely avoids the issue of over-alkylation seen with alkyl halides.[5] The reaction proceeds in two stages: the formation of an iminium ion intermediate between the amine and a carbonyl compound (an aldehyde or ketone), followed by its immediate reduction to the new, more substituted amine.[6]

Causality and Experimental Choices:

  • Carbonyl Partner: The choice of aldehyde or ketone directly determines the alkyl group to be installed. For example, formaldehyde leads to methylation, while benzaldehyde leads to benzylation.

  • Reducing Agent: The key to success is a reducing agent that is selective for the iminium ion in the presence of the starting carbonyl compound and the ketone within the diazocanone scaffold.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, "STAB"): This is the reagent of choice for most applications.[7] It is mild, effective in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), and does not readily reduce the starting aldehyde or the ketone on the diazocanone ring.

    • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, it is particularly effective under mildly acidic conditions (pH ~4-6) which favor iminium ion formation.[5][8] However, it is highly toxic and requires careful handling and quenching.

  • Reaction Conditions: The reaction is typically run as a one-pot procedure at room temperature, making it operationally simple and scalable.

G Amine R¹R²NH (Diazocanone) Iminium [R¹R²N=CR³R⁴]⁺ (Iminium Ion) Amine->Iminium + Carbonyl, -H₂O Carbonyl R³C(=O)R⁴ (Aldehyde/Ketone) Product R¹R²N-CHR³R⁴ (N-Alkylated Product) Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium Hydride Delivery

Caption: The two-stage process of reductive amination.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: General Procedure for Direct Mono-N-Benzylation

This protocol details the mono-alkylation using benzyl bromide as an example.

  • Free Base Generation:

    • To a round-bottom flask equipped with a magnetic stir bar, add 1,5-diazocan-3-one dihydrochloride (1.0 g, 1.0 equiv).

    • Add anhydrous DMF (20 mL) and potassium carbonate (K₂CO₃, 1.5 g, ~2.2 equiv).

    • Stir the suspension vigorously at room temperature for 30 minutes.

  • Alkylation Reaction:

    • To the suspension, add benzyl bromide (0.95 equiv) dropwise via syringe.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter off the K₂CO₃, washing the solid with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate (50 mL).

    • Wash the organic layer with water (3 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure mono-benzylated product.

Protocol B: General Procedure for Di-N-Methylation via Reductive Amination

This protocol details the installation of two methyl groups using formaldehyde.

  • Reaction Setup:

    • To a round-bottom flask, add 1,5-diazocan-3-one dihydrochloride (1.0 g, 1.0 equiv) and methanol (25 mL).

    • Add aqueous formaldehyde (37% solution, 2.5 equiv).

    • Stir the mixture at room temperature for 1 hour. The solution should become clear.

  • Reduction:

    • Cool the flask to 0 °C in an ice bath.

    • Add sodium cyanoborohydride (NaBH₃CN, 2.2 equiv) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

    • Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be basic after completion.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by carefully adding 1 M HCl dropwise at 0 °C until gas evolution ceases (to destroy excess NaBH₃CN).

    • Make the solution basic (pH > 10) by adding 2 M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the di-methylated product.

Comparative Summary of Methods

FeatureDirect Alkylation (SN2)Reductive Amination
Primary Use Introduction of simple alkyl, allyl, and benzyl groups.Introduction of a wide variety of alkyl groups from aldehydes/ketones.
Selectivity Controlled by stoichiometry; risk of over-alkylation.[5]Excellent; inherently avoids over-alkylation by modifying the starting amine.
Reagents Alkyl halides, sulfonates; inorganic base (K₂CO₃, NaH).Aldehydes/ketones; specialized hydride reagents (NaBH(OAc)₃, NaBH₃CN).
Conditions Often requires heating (40-100 °C).Typically mild (0 °C to room temperature).
Key Advantage Procedurally simple for basic substitutions.High control, broad substrate scope for the new substituent, mild conditions.
Key Limitation Difficult to achieve clean mono-alkylation.[5]Requires availability of the corresponding aldehyde/ketone; toxicity of some reagents.

Conclusion

The N-alkylation of 1,5-diazocan-3-one is a critical transformation for diversifying this valuable pharmaceutical scaffold. By understanding the underlying chemical principles, researchers can effectively choose between direct alkylation for straightforward substitutions and reductive amination for more complex or sensitive targets. Careful control over stoichiometry and the selection of appropriate reagents are the keys to successfully navigating the challenges of selectivity and reactivity, enabling the synthesis of novel and potent bioactive molecules.

References

  • Matheny, C. J., et al. (2021). Synthesis of 1,5-diazocin-2-ones. Russian Chemical Bulletin, International Edition, 70(6), 1046–1066. Available at: [Link]

  • Szabó, D., et al. (2020). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 25(23), 5756. Available at: [Link]

  • Qiao, J., et al. (2023). Amine‐Free, Directing‐Group‐Free and Redox‐Neutral α‐Alkylation of Saturated Cyclic Ketones. Angewandte Chemie International Edition. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Roy, D., et al. (2022). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis. Chemistry – A European Journal, e202201994. Available at: [Link]

  • LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. Available at: [Link]

  • Liu, H., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. Tetrahedron. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Generation of Diazocane Free Base

Introduction: The Significance of Diazocane in Modern Chemistry Diazocane, a saturated eight-membered heterocyclic diamine, represents a core structural motif in a variety of fields, including medicinal chemistry, materi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diazocane in Modern Chemistry

Diazocane, a saturated eight-membered heterocyclic diamine, represents a core structural motif in a variety of fields, including medicinal chemistry, materials science, and catalysis. Its unique conformational flexibility and the presence of two nucleophilic nitrogen atoms make it a valuable building block for the synthesis of complex molecules with diverse functionalities. In many synthetic applications, the use of the diazocane free base, as opposed to its more common salt forms (e.g., dihydrochloride or dihydrobromide), is essential for achieving desired reactivity and product outcomes. This document provides a comprehensive guide to the reaction conditions and protocols for the efficient and safe generation of diazocane free base from its corresponding salts.

Theoretical Foundation: The Chemistry of Free Base Generation

The generation of a free amine from its salt is a fundamental acid-base reaction. Diazocane salts, such as diazocane dihydrochloride, exist as the diprotonated species in a solid, stable form. To generate the neutral free base, a base of sufficient strength must be employed to deprotonate both ammonium centers.

The choice of base is critically governed by the pKa of the conjugate acid of the base and the pKa of the protonated diazocane. The predicted pKa of the monoprotonated 1,5-diazacyclooctane is approximately 11.03[1]. To ensure complete deprotonation of both nitrogen atoms, the pKa of the conjugate acid of the chosen base should be significantly higher than that of diazocane.

The general equilibrium for the deprotonation of diazocane dihydrohalide can be represented as follows:

H₂Diazocane²⁺(X⁻)₂ + 2B ⇌ Diazocane + 2BH⁺X⁻

Where 'B' represents the base and 'X' is the halide counter-ion. Le Châtelier's principle dictates that using a strong base and/or removing the products (e.g., by extraction) will drive the equilibrium towards the formation of the diazocane free base.

Experimental Protocols: From Salt to Free Base

The following protocols are designed to provide researchers with a reliable method for generating diazocane free base. The choice between the two protocols may depend on the scale of the reaction and the desired purity of the final product.

Protocol 1: Aqueous Biphasic Extraction

This method is suitable for smaller to medium scale preparations and relies on the partitioning of the diazocane free base into an organic solvent.

Materials:

  • Diazocane dihydrohalide (e.g., dihydrochloride)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve the diazocane dihydrohalide salt in a minimal amount of deionized water in a beaker or flask.

  • Basification: Cool the solution in an ice bath. Slowly add a strong base, such as a concentrated aqueous solution of NaOH or KOH, dropwise with stirring. Monitor the pH of the aqueous solution using pH paper or a pH meter. Continue adding the base until the pH is greater than 12 to ensure complete deprotonation.

  • Extraction: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent, such as dichloromethane or chloroform.

  • Mixing and Separation: Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate completely. The organic layer containing the diazocane free base will typically be the bottom layer when using DCM or chloroform.

  • Organic Layer Collection: Carefully drain the lower organic layer into a clean, dry Erlenmeyer flask.

  • Back-Extraction: To maximize the yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the separatory funnel and repeat the extraction process (steps 4-5) two more times. Combine all organic extracts.

  • Drying: Add a suitable amount of a drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to the combined organic extracts. Swirl the flask and let it stand for at least 30 minutes to remove any residual water.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting residue is the diazocane free base.

Protocol 2: Anhydrous Deprotonation and Distillation/Sublimation

This method is advantageous for larger scale preparations and can yield a highly pure product. It avoids the use of water, which can sometimes interfere with subsequent reactions.

Materials:

  • Diazocane dihydrohalide

  • Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous methanol or other suitable anhydrous solvent

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Distillation or sublimation apparatus

  • Potassium hydroxide (KOH) pellets or Barium oxide (BaO)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend the diazocane dihydrohalide in a suitable anhydrous solvent like methanol.

  • Base Addition: Add at least two equivalents of a strong, non-aqueous base such as sodium methoxide or potassium tert-butoxide to the suspension. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the solid diazocane salt and the formation of the insoluble inorganic salt byproduct (e.g., NaCl or KCl). The reaction is usually complete within a few hours.

  • Isolation of Crude Free Base: Once the reaction is complete, filter the mixture under inert atmosphere to remove the inorganic salt. The filtrate contains the diazocane free base dissolved in the solvent. Carefully remove the solvent under reduced pressure.

  • Purification: The crude diazocane free base can be purified by either vacuum distillation or sublimation. For distillation, adding a drying agent like potassium hydroxide pellets to the distillation flask can help remove any trace moisture.[2] Alternatively, sublimation from a solid drying agent like barium oxide can also yield a pure product.[2]

Data Presentation: Key Reaction Parameters

ParameterProtocol 1: Aqueous Biphasic ExtractionProtocol 2: Anhydrous Deprotonation
Starting Material Diazocane dihydrohalideDiazocane dihydrohalide
Base NaOH, KOHNaOMe, t-BuOK
Solvent Water and an immiscible organic solvent (e.g., DCM)Anhydrous alcohol (e.g., Methanol)
Temperature 0 °C to Room TemperatureRoom Temperature
Work-up Liquid-liquid extractionFiltration and evaporation
Purification Solvent evaporationVacuum distillation or sublimation
Advantages Simple setup, suitable for smaller scalesHigh purity product, suitable for larger scales, anhydrous conditions
Disadvantages Potential for incomplete extraction, residual waterRequires inert atmosphere techniques

Experimental Workflow Diagrams

Aqueous Biphasic Extraction Workflow

cluster_start Starting Material cluster_protocol1 Protocol 1: Aqueous Biphasic Extraction cluster_end Final Product start Diazocane Dihydrohalide dissolve Dissolve in Water start->dissolve basify Basify with NaOH/KOH (pH > 12) dissolve->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate end Diazocane Free Base concentrate->end cluster_start Starting Material cluster_protocol2 Protocol 2: Anhydrous Deprotonation cluster_end Final Product start Diazocane Dihydrohalide suspend Suspend in Anhydrous Solvent start->suspend deprotonate Add Strong Anhydrous Base (e.g., NaOMe) suspend->deprotonate filter Filter to Remove Salt deprotonate->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Distillation/Sublimation concentrate->purify end High Purity Diazocane Free Base purify->end

Caption: Workflow for Anhydrous Deprotonation and Purification of Diazocane Free Base.

Safety, Handling, and Storage

Safety Precautions:

  • Corrosive Bases: Strong bases such as NaOH, KOH, NaOMe, and t-BuOK are corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic Solvents: Dichloromethane and chloroform are hazardous and should be handled in a well-ventilated fume hood.

  • Inert Atmosphere: When working with anhydrous reagents, ensure that all glassware is properly dried and that the reaction is conducted under an inert atmosphere to prevent the introduction of moisture.

  • Exothermic Reactions: The neutralization of an acid with a strong base is an exothermic process. It is crucial to add the base slowly and with cooling to control the reaction temperature.

Handling and Storage of Diazocane Free Base:

  • Hygroscopicity: Diazocane free base is likely to be hygroscopic and may absorb moisture and carbon dioxide from the air. It should be handled quickly and stored under an inert atmosphere (e.g., in a desiccator or under argon/nitrogen).

  • Storage: For long-term storage, it is recommended to store the diazocane free base in a tightly sealed container in a cool, dry place, preferably in a freezer.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete deprotonation.Ensure the pH of the aqueous layer is >12. Use a stronger base if necessary.
Inefficient extraction.Perform multiple extractions with fresh solvent.
Product is an oil or sticky solid Presence of residual water or solvent.Ensure thorough drying of the organic phase. Use high vacuum to remove all traces of solvent.
Impurities.Purify the product by distillation or sublimation.
Emulsion formation during extraction Vigorous shaking.Gently swirl or invert the separatory funnel instead of vigorous shaking. Addition of brine can help break emulsions.

Conclusion

The generation of diazocane free base is a critical step for its utilization in various synthetic applications. The choice of protocol depends on the specific requirements of the subsequent reaction, the scale of the synthesis, and the desired purity of the product. By carefully selecting the appropriate base, solvent, and work-up procedure, researchers can efficiently and safely obtain high-quality diazocane free base for their synthetic endeavors.

References

  • Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. ResearchGate. Available at: [Link]

  • 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • New synthesis of some 1,5-diazacyclooctanes. Journal of Organic Chemistry. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]

  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. Google Patents.
  • New synthesis of some 1,5-diazacyclooctanes. Journal of Organic Chemistry. Available at: [Link]

  • 1,5-Diazacyclooctane - Wikipedia. Wikipedia. Available at: [Link]

  • Safety Data Sheet: 1,4-diazabicyclooctane - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 1,5-Diazocan-3-one Dihydrochloride in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals This technical support guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dissolving...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

This technical support guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of dissolving 1,5-diazocan-3-one dihydrochloride in organic solvents. As a Senior Application Scientist, this guide is structured to provide not just protocols, but also the scientific reasoning behind them, ensuring a deeper understanding and more effective experimental design.

The Challenge: Why is 1,5-Diazocan-3-one 2HCl Difficult to Dissolve?

1,5-diazocan-3-one dihydrochloride is a salt. The presence of two hydrochloride moieties means the molecule is highly polar and possesses a significant ionic character. This strong polarity is the primary reason for its poor solubility in many common organic solvents, which are often less polar than water. For dissolution to occur, the solvent molecules must overcome the strong electrostatic forces holding the crystal lattice of the salt together. Non-polar or weakly polar organic solvents are generally not effective at solvating the charged amine centers and the chloride counter-ions, leading to low solubility.[1]

Frequently Asked Questions (FAQs)

Q1: I'm observing poor solubility of 1,5-diazocan-3-one 2HCl in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Is this normal?

A1: Yes, this is entirely expected. These solvents have low to moderate polarity and are not efficient at dissolving highly polar salts like dihydrochlorides. To achieve good solubility in these solvents, a chemical modification of the starting material is typically the most effective approach.

Q2: Can I improve solubility by heating the mixture?

A2: While gentle warming can sometimes increase the rate of dissolution, it is often not a sufficient solution for overcoming the fundamental insolubility of a highly polar salt in a non-polar solvent.[1] Excessive heating should be avoided as it can potentially lead to the degradation of the compound. It is always advisable to first assess the thermal stability of your compound before applying heat.

Q3: What is the most reliable method to dissolve 1,5-diazocan-3-one 2HCl in organic solvents for my reaction?

A3: The most effective and widely used strategy is to convert the dihydrochloride salt to its corresponding free base form.[1][2] The free base is a neutral molecule, which makes it significantly less polar and thus much more soluble in a broader range of organic solvents.

Troubleshooting Guide: Step-by-Step Protocols

Primary Solution: Conversion to the Free Base

This procedure involves a simple liquid-liquid extraction to neutralize the hydrochloride salt and isolate the more organic-soluble free amine.

Experimental Protocol: Free Base Conversion

Objective: To deprotonate the 1,5-diazocan-3-one dihydrochloride to its neutral, free base form.

Materials:

  • 1,5-diazocan-3-one dihydrochloride

  • 1 M Sodium hydroxide (NaOH) or 10% Sodium bicarbonate (NaHCO₃) solution[2]

  • Dichloromethane (DCM) or Chloroform[3]

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 1,5-diazocan-3-one 2HCl in a minimal amount of deionized water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add the 1 M NaOH or 10% NaHCO₃ solution. After each addition, gently swirl the funnel. Check the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is confirmed to be > 7 (for NaHCO₃) or >10 (for NaOH).

  • Extraction: Add the organic solvent (e.g., DCM) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: To ensure complete recovery of the free base, add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times. Combine all organic extracts.[3]

  • Drying: Add anhydrous Na₂SO₄ or MgSO₄ to the combined organic extracts to remove any residual water. Gently swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate contains the free base of 1,5-diazocan-3-one dissolved in the organic solvent, ready for use in your reaction or for solvent removal to isolate the pure free base.

Workflow for Free Base Conversion

FreeBaseConversion start 1,5-diazocan-3-one 2HCl (Aqueous Solution) add_base Add Base (e.g., NaOH, NaHCO₃) to pH > 7 start->add_base extract Extract with Organic Solvent (e.g., DCM) add_base->extract separate Separate Organic Layer extract->separate dry Dry with Na₂SO₄ separate->dry end Solution of Free Base in Organic Solvent dry->end

Caption: Step-by-step workflow for the conversion of 1,5-diazocan-3-one 2HCl to its free base.

Alternative Strategy: Using a Co-solvent System

If the conversion to a free base is not desirable for your experimental setup, a co-solvent system can be a viable alternative.

Q4: How does a co-solvent system work?

A4: By adding a small amount of a polar protic solvent (like methanol) to a less polar solvent (like dichloromethane), you can increase the overall polarity of the solvent mixture. The more polar co-solvent can help to solvate the charged parts of the salt, which can lead to improved solubility.[1]

Protocol:

  • Suspend the 1,5-diazocan-3-one 2HCl in your primary organic solvent.

  • While stirring vigorously, add a polar co-solvent (e.g., methanol) dropwise until the solid dissolves.

  • Use the minimal amount of co-solvent necessary to achieve dissolution to avoid significantly altering the reaction conditions.

Note: This method may not be suitable for all reactions, as the co-solvent could potentially interfere with the chemistry.

Data Summary: Expected Solubility
Compound FormSolventExpected Solubility
1,5-diazocan-3-one 2HCl WaterSoluble
MethanolSparingly Soluble
Dichloromethane (DCM)Insoluble[1]
Tetrahydrofuran (THF)Insoluble
Ethyl AcetateInsoluble
1,5-diazocan-3-one Free Base Dichloromethane (DCM)Soluble[1]
ChloroformSoluble[3]
Tetrahydrofuran (THF)Likely Soluble
Ethyl AcetateLikely Soluble
Logical Framework for Solubility Enhancement

SolubilityLogic cluster_problem The Problem cluster_reason The Reason cluster_solution The Solution cluster_method The Method problem 1,5-diazocan-3-one 2HCl is insoluble in organic solvents reason The molecule is a highly polar salt problem->reason solution Reduce the polarity of the molecule reason->solution method Convert to the non-polar free base solution->method

Caption: The logical progression from identifying the solubility problem to implementing the most effective solution.

References
  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-1,5-octadien-3-one. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Google Patents. (n.d.). Amine acid salt compounds and process for the production thereof.
  • National Center for Biotechnology Information. (n.d.). 1,5-Diazocine. PubChem. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,5-Hexadien-3-yne (CAS 821-08-9). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Heptadien-3-one, (Z)-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Diphenylpentan-3-one. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, November 2). E3: Solubility Constants for Compounds at 25°C. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Diclofenac Solubility: Independent Determination of the Intrinsic Solubility of Three Crystal Forms. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Cyclization Yields for Diazocane Analogs

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of diazocane analogs. This guide is designed for researchers, medicinal chemists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of diazocane analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of medium-sized ring formation. The synthesis of diazocanes, an eight-membered heterocyclic motif, presents unique enthalpic and entropic challenges that often lead to suboptimal reaction yields.[1] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome common hurdles and maximize the efficiency of your cyclization reactions.

Frequently Asked Questions (FAQs)
Q1: Why are my cyclization yields for diazocane analogs consistently low?

Low yields in diazocane synthesis are a frequent challenge and typically stem from a confluence of factors.[2] The primary obstacle is the inherent difficulty of forming an 8-membered ring, which suffers from both enthalpic strain and unfavorable transannular interactions.[1][3] The most significant competing reaction is intermolecular polymerization or dimerization, where two or more linear precursor molecules react with each other instead of cyclizing.[1][4] Other common causes include:

  • Suboptimal Reaction Conditions: Inappropriate choices of solvent, temperature, or catalyst can fail to provide the necessary energy landscape to favor the intramolecular pathway.[2][5]

  • Incorrect Precursor Conformation: The linear precursor may adopt a conformation that does not place the reactive termini in close proximity, thereby increasing the kinetic barrier to cyclization.

  • Steric Hindrance: Bulky protecting groups or substituents near the reactive sites can physically impede the ring-closing event.[6]

  • Degradation: Harsh reaction conditions, particularly high temperatures or prolonged reaction times, can lead to the degradation of starting materials or the desired product.[2]

Q2: What is the "High-Dilution Principle" and why is it critical for macrocyclization?

The High-Dilution Principle is a fundamental strategy used to promote intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[7][8] The core concept is based on reaction kinetics:

  • Intramolecular Cyclization: This is a first-order reaction, meaning its rate depends on the concentration of a single molecule (the linear precursor). Rate = k_intra * [Precursor].

  • Intermolecular Polymerization: This is a second-order reaction, as it requires two precursor molecules to collide. Rate = k_inter * [Precursor]².

By significantly lowering the concentration of the precursor, the rate of the second-order intermolecular reaction decreases much more dramatically than the rate of the first-order intramolecular reaction. This kinetically favors the formation of the desired cyclic product. In practice, high dilution is achieved by the slow addition of the precursor solution to a large volume of solvent, often using a syringe pump. This ensures the instantaneous concentration of the unreacted precursor remains extremely low throughout the reaction.[7][9]

Q3: How do I choose the right protecting groups for my linear precursor?

Protecting group strategy is paramount for a successful cyclization. An ideal protecting group must be stable to the reaction conditions required for synthesizing the linear precursor but must be selectively removable under conditions that do not harm the final macrocycle.[10] For diazocane synthesis, consider the following:

  • Orthogonality: The protecting groups on the two nitrogen atoms should be "orthogonal," meaning one can be removed without affecting the other. This is crucial for synthesizing the linear precursor and for post-cyclization modifications.

  • Conformational Influence: Protecting groups can influence the conformational preferences of the linear precursor. Bulky groups can sometimes pre-organize the backbone into a conformation favorable for cyclization, but they can also cause steric hindrance.[11] It may be necessary to screen different protecting groups to find the optimal balance.

  • Cleavage Conditions: Ensure the final deprotection conditions are mild enough to avoid cleaving the diazocane ring. For example, if your molecule contains other acid-sensitive groups, choosing a hydrogenolysis-labile group like Cbz might be preferable to an acid-labile group like Boc.

Q4: What are the main competing side reactions in diazocane synthesis?

The primary competing reaction is intermolecular oligomerization or polymerization , which leads to the formation of linear or cyclic dimers, trimers, and higher-order polymers.[1][12] This occurs when the reactive ends of two separate precursor molecules react faster than the two ends of a single molecule can find each other.

Other potential side reactions include:

  • Self-condensation or Decomposition: Under harsh basic or acidic conditions, the linear precursor itself may undergo side reactions like aldol condensation if it contains enolizable protons.[2]

  • Epimerization: If chiral centers are present, particularly adjacent to activating groups, there is a risk of epimerization under basic or even mildly acidic conditions, leading to diastereomeric mixtures that can be difficult to separate.[13]

  • Incomplete Deprotection/Activation: If the cyclization is preceded by an in-situ deprotection or activation step, incomplete conversion will result in unreactive starting material and lower yields.

Troubleshooting Guide

This section addresses specific experimental issues. Follow the logical flow to diagnose and solve problems you encounter at the bench.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Yield (Confirmed by LC-MS/TLC) check_sm Any Starting Material (SM) Left? start->check_sm sm_consumed No, SM is Consumed check_sm->sm_consumed No sm_remains Yes, SM Remains check_sm->sm_remains Yes polymer Check for Polymer/ Dimer in Crude NMR/MS sm_consumed->polymer polymer_yes Polymer/Dimer is the Main Product polymer->polymer_yes solution_dilution Implement/Optimize High Dilution Protocol polymer_yes->solution_dilution Yes other_products Other Spots/Peaks Observed polymer_yes->other_products No solution_temp Lower Reaction Temperature solution_dilution->solution_temp check_reagents Verify Reagent/Catalyst Activity & Stoichiometry sm_remains->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok check_conditions Increase Temperature or Change Solvent/Catalyst reagents_ok->check_conditions identify_byproducts Characterize Byproducts (MS, NMR) other_products->identify_byproducts solution_protect Re-evaluate Protecting Group Strategy identify_byproducts->solution_protect solution_milder Use Milder Reaction Conditions identify_byproducts->solution_milder

Caption: A workflow for troubleshooting low cyclization yields.

Problem 1: Low or No Product Formation with Starting Material Unconsumed
  • Symptom: Analysis of the reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of the linear precursor remaining, even after extended reaction time.

  • Causality: This indicates that the activation energy for the cyclization is not being overcome. The reaction is either too slow under the chosen conditions or is being inhibited.

  • Potential Causes & Solutions:

    • Inefficient Activation/Catalysis: The catalyst or activating agent may be degraded, impure, or used in insufficient quantity.

      • Solution: Use freshly opened or purified reagents and catalysts. Verify stoichiometry and consider increasing the catalyst loading. For example, in peptide couplings used for cyclization, ensure your coupling reagents (e.g., HATU, HOBt) are dry and active.

    • Incorrect Temperature: The reaction temperature may be too low.

      • Solution: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress.[5] Be aware that higher temperatures can also promote side reactions or degradation.[1]

    • Poor Solvent Choice: The solvent may not adequately solvate the precursor in its reactive conformation or may interfere with the reaction mechanism.[14][15]

      • Solution: Switch to a more appropriate solvent. Aprotic polar solvents like DMF, DMSO, or acetonitrile are common choices. For some reactions, less polar solvents like dichloromethane or toluene at reflux can be effective. Screen a panel of solvents to find the optimum.

    • Inhibition: Trace impurities, such as water or acid/base residues from previous steps, can inhibit the catalyst or react with intermediates.

      • Solution: Ensure the linear precursor is rigorously purified and dried before the cyclization step. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).

Problem 2: Starting Material is Consumed, but the Main Product is Polymer/Dimer
  • Symptom: The linear precursor is fully consumed, but the desired product is only a minor component. The crude analysis (NMR, MS) shows a series of higher molecular weight species corresponding to dimers, trimers, or a polymer baseline.

  • Causality: The kinetics of the reaction strongly favor the intermolecular pathway over the intramolecular one. This is the most common failure mode in macrocyclization.

  • Potential Causes & Solutions:

    • Concentration is Too High: This is the most likely cause.

      • Solution: Implement the High-Dilution Principle . Use a syringe pump to add a solution of your precursor over a long period (e.g., 4-12 hours) to a large volume of heated solvent. Aim for a final concentration in the range of 0.001–0.01 M.[7][9]

    • Precursor Conformation: The linear precursor exists in an extended conformation that favors intermolecular reactions.

      • Solution 1 (Solvent Effects): The choice of solvent can influence precursor conformation. Experiment with different solvents to find one that may promote a more "folded" or U-shaped conformation.

      • Solution 2 (Template-Assisted Synthesis): For particularly challenging cyclizations, consider a template-directed approach. This involves using a metal ion or a reversible covalent bond to pre-organize the precursor into a cyclic arrangement before the final ring-closing reaction.[16][17][18]

Cyclization vs. Polymerization dot

ReactionCompetition

Sources

Troubleshooting

handling hygroscopic dihydrochloride salts in synthesis

Technical Support Center: Handling Hygroscopic Dihydrochloride Salts Case ID: HYGRO-2HCl-SYNTH Status: Open Priority: High (Impacts Stoichiometry & Yield) Assigned Specialist: Senior Application Scientist Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Dihydrochloride Salts

Case ID: HYGRO-2HCl-SYNTH Status: Open Priority: High (Impacts Stoichiometry & Yield) Assigned Specialist: Senior Application Scientist

Executive Summary

Dihydrochloride salts (2HCl) are frequently employed to stabilize basic drug candidates (e.g., diamines) but introduce a critical variable: hygroscopicity . These salts often act as "water sponges," deliquescing into acidic syrups within minutes of exposure to ambient air. This guide addresses the three primary failure modes caused by this behavior:

  • Stoichiometric Error: Unaccounted water weight leads to under-loading of the limiting reagent.

  • Physical Handling Issues: Clumping and "oiling out" prevent accurate transfer.

  • Hydrolytic Degradation: Localized acidic aqueous domains can catalyze side reactions.

Module 1: Storage & Initial Handling

Q: My 2HCl salt has turned into a hard rock in the bottle. How do I salvage it without contamination? A: This "caking" is caused by moisture absorption at the crystal surface, followed by recrystallization during temperature fluctuations.

  • The Fix: Do not chisel it out on an open bench.

    • Inert Atmosphere: Transfer the entire bottle into a glovebox or glove bag filled with dry N₂ or Ar.

    • Mechanical Breaking: Use a dried stainless steel spatula to break the clumps inside the inert environment.

    • Aliquot: Transfer the amount needed into a pre-dried, tared vial.

    • Reseal: Parafilm alone is insufficient. Use electrical tape over the cap-neck junction for long-term storage.

Q: Can I store these salts in a desiccator? A: Yes, but with a caveat. Standard silica gel is often insufficient for highly hygroscopic 2HCl salts.

  • Recommendation: Use Phosphorus Pentoxide (P₂O₅) or High-Vacuum Grease sealed desiccators. P₂O₅ is chemically reactive with water and maintains a much lower partial pressure of water vapor than silica.

  • Warning: Ensure the salt does not physically touch the P₂O₅.

Module 2: Weighing & Stoichiometry (The Critical Protocol)

Q: The mass keeps increasing while I weigh the sample. Which reading is correct? A: None of them. The "drifting mass" indicates active water adsorption. By the time the balance stabilizes, your stoichiometry is already compromised. You must use the Weighing by Difference technique or an Inert Weighing protocol.

Protocol A: The "Weighing by Difference" (Benchtop Method)

Best for when a glovebox is unavailable.

  • Dry the Container: Oven-dry a capped weighing bottle and cool it in a desiccator.

  • Tare: Place the capped bottle containing the bulk salt on the balance. Record Mass (

    
    ).
    
  • Transfer: Quickly remove the cap, pour (do not scoop) the approximate amount into your reaction vessel, and immediately recap.

  • Reweigh: Place the capped bottle back on the balance. Record Mass (

    
    ).[1]
    
  • Calculate:

    
    .
    
    • Why this works: You never weigh the hygroscopic solid while it is exposed to the balance's environment.

Protocol B: Stoichiometry Correction Workflow

You must determine the water content to calculate the "Active Pharmaceutical Ingredient" (API) mass.

StoichiometryCorrection Start Start: Hygroscopic 2HCl Salt Analysis Analyze Water Content (KF Titration or qNMR) Start->Analysis Decision Water Content > 1%? Analysis->Decision Dry Drying Step (Vacuum Oven / Azeotrope) Decision->Dry Yes (Critical) Calc Calculate Correction Factor (f) f = (100 - %Water) / 100 Decision->Calc No (Acceptable) Dry->Analysis Re-test Adjust Adjust Mass Required Mass_target = Mass_theoretical / f Calc->Adjust Proceed Proceed to Synthesis Adjust->Proceed

Figure 1: Decision workflow for correcting stoichiometry based on water content. KF = Karl Fischer.

Data Table: Impact of Water on Stoichiometry (Example MW = 300 g/mol )

Water Content (wt%) Actual MW (Effective) Error if Ignored (10 mmol scale)
0.5% 301.5 g/mol Negligible
5.0% 315.8 g/mol 0.5 mmol deficit (5% yield loss)

| 10.0% | 333.3 g/mol | 1.1 mmol deficit (Significant under-loading) |

Module 3: Drying & Purification

Q: I put my 2HCl salt in the vacuum oven at 60°C, and it lost weight but smells acidic. Did I decompose it? A: Possibly. Dihydrochloride salts of weak bases can lose HCl under high vacuum and heat, reverting to the monohydrochloride or free base.

  • Troubleshooting: Check the pH of a 1% aqueous solution. If it is significantly less acidic than the theoretical pH, you have lost HCl.

  • Safe Drying Protocol:

    • Temperature: Keep below 45°C initially.

    • Vacuum: Moderate vacuum (10–20 mbar) is safer than high vacuum (<1 mbar) for labile salts.

    • Desiccant: Use a trap with KOH pellets between the oven and the pump to neutralize evolved HCl and protect your pump.

Q: The salt is an oil/gum. How do I get a powder? A: This is the "Oiling Out" phenomenon. The crystal lattice has collapsed due to solvation by water.

  • The Azeotropic Fix (The "Bazooka" Method):

    • Dissolve the gum in a minimum amount of dry Methanol (to break the hydrate).

    • Add a large excess of Toluene or Acetonitrile .

    • Rotary evaporate.[2] The solvent forms a binary azeotrope with water, carrying it away at a lower boiling point.

    • Repeat 2-3 times. The oil should foam up and eventually solidify into a crisp solid.

Module 4: Reaction Setup

Q: My reaction yields are inconsistent when using the 2HCl salt. A: This is often due to heterogeneity . Hygroscopic salts clump in organic solvents, trapping unreacted material inside the clump.

  • Solution:

    • Sonication: Sonicate the reaction mixture for 5-10 minutes before adding the catalyst or coupling reagent to ensure fine particle dispersion.

    • Solvent Switch: If compatible, use a dipolar aprotic solvent (DMF, DMSO) where the salt is soluble, rather than suspending it in DCM or Ether.

References

  • Safe Handling of Hygroscopic Materials. Labcompare. (2023). Best practices for weighing and environmental control.

  • Drying and Storing Hygroscopic Salts. Reddit ChemPros/Chemistry. (2017). Community consensus on azeotropic drying and vacuum oven protocols.

  • Impact of Moisture on Salt Stoichiometry. Brainly/Academic Q&A. (2021). Mathematical derivation of mass errors due to hydration.

  • Vacuum Drying of Fine Powders. DigiVac Technical Blog. (2025). Ramp rates and vacuum control for delicate powders.[2][3]

  • Handling Hygroscopic Reagents in Synthesis. HepatoChem. (2018). Use of pre-weighed vials and inert handling.

Sources

Optimization

Technical Support Center: Stability and Handling of 1,5-Diazocan-3-one Under Basic Conditions

From the desk of the Senior Application Scientist: Welcome to the technical support center for 1,5-diazocan-3-one and its derivatives. As a key heterocyclic scaffold, the 1,5-diazocan-3-one core is invaluable in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center for 1,5-diazocan-3-one and its derivatives. As a key heterocyclic scaffold, the 1,5-diazocan-3-one core is invaluable in medicinal chemistry and drug development, frequently appearing in novel therapeutic agents.[1][2] However, its medium-sized, eight-membered ring structure presents unique stability challenges, particularly when subjected to basic conditions required for many synthetic transformations like N-alkylation, acylation, or condensation reactions.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth insights and practical, field-proven solutions to the common stability issues encountered during experimentation. We will explore the causality behind its reactivity and provide robust, self-validating protocols to ensure the integrity of your synthetic outcomes.

Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses the fundamental chemical properties of 1,5-diazocan-3-one in the presence of bases.

Q1: What are the primary structural features of 1,5-diazocan-3-one that influence its stability under basic conditions?

The stability of 1,5-diazocan-3-one is primarily dictated by three structural features:

  • Ring Strain: Eight-membered rings are known to possess moderate transannular strain, making them more susceptible to ring-opening reactions compared to more stable five- or six-membered rings.[1]

  • Amide Bond: The endocyclic amide (lactam) bond is a potential site for nucleophilic attack and hydrolysis, especially under strong basic conditions, which can lead to the cleavage of the ring.

  • β-Amino Ketone Moiety: The arrangement of the ketone and the amine at the 1- and 5-positions creates a β-amino ketone system. This functionality can be susceptible to retro-Mannich or other fragmentation pathways under certain conditions. The presence of α-hydrogens next to the ketone allows for enolate formation, which can initiate various side reactions.

Q2: What are the most common degradation pathways for 1,5-diazocan-3-one in the presence of a base?

The two most prevalent degradation pathways are hydrolytic ring-opening and enolate-driven side reactions .

  • Hydrolytic Ring-Opening: This is the most direct pathway for decomposition. A strong nucleophilic base (e.g., hydroxide, methoxide) can directly attack the amide carbonyl. This process is often accelerated by elevated temperatures. The resulting ring-opened product is a linear amino acid derivative, which is typically more polar and will not re-cyclize under these conditions.

  • Enolate-Driven Side Reactions: The protons on the carbon alpha to the ketone (C4) are acidic and can be removed by a base to form an enolate. This enolate intermediate can then participate in undesired reactions such as:

    • Self-Condensation/Dimerization: The enolate of one molecule can attack the ketone of another, leading to aldol-type adducts and oligomeric impurities.

    • Reaction with Electrophiles: If other electrophiles are present in the reaction mixture (e.g., from solvent decomposition or impurities), the enolate can be trapped, leading to a loss of starting material.

Below is a diagram illustrating the primary degradation pathway via hydrolysis.

G cluster_0 1,5-Diazocan-3-one Stability start 1,5-Diazocan-3-one intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack base Base (e.g., OH⁻) product Ring-Opened Product (Linear Amino Acid) intermediate->product Ring Opening

Caption: Base-catalyzed hydrolytic degradation of 1,5-diazocan-3-one.

Q3: How does the choice of base impact the stability and outcome of the reaction?

The choice of base is critical. A poorly chosen base is the most common cause of reaction failure. The key is to select a base with the appropriate strength and minimal nucleophilicity for the desired transformation.

Base TypeExamplesRecommended UsePotential Risks
Strong Nucleophilic NaOH, KOH, LiOHGenerally not recommended unless hydrolysis is the intended reaction.High risk of rapid, irreversible hydrolytic ring-opening.
Alkoxides NaOMe, NaOEt, KOt-BuCan be used for deprotonation, but caution is required. t-Butoxide is preferred due to steric bulk.Can act as nucleophiles, leading to transesterification (if applicable) or ring-opening.
Metal Hydrides NaH, KHEffective for complete deprotonation of N-H protons to form the corresponding amide.Highly reactive and can reduce the ketone if not used carefully at low temperatures. Requires anhydrous conditions.
Non-Nucleophilic Organic DBU, DIPEA, Proton-SpongeHighly Recommended for base-catalyzed reactions like alkylations.May not be strong enough for complete deprotonation; equilibrium may lie towards starting materials.
Carbonates K₂CO₃, Cs₂CO₃Ideal for mild N-alkylation reactions where the substrate is sensitive.Slower reaction rates; may require higher temperatures, which can also lead to degradation over time.
Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter in the lab.

Q1: My TLC plate shows a streak of polar material and my starting material is gone, but I have no clear product spot. What happened?

This is a classic sign of catastrophic decomposition, most likely via hydrolytic ring-opening. The resulting linear amino acid is highly polar and often streaks on silica gel.

Troubleshooting Steps:

  • Re-evaluate Your Base: If you used a hydroxide or methoxide, switch to a non-nucleophilic base like DIPEA or a milder inorganic base like K₂CO₃.

  • Control the Temperature: Perform the reaction at a lower temperature. Start at 0°C or even -20°C and allow the reaction to warm slowly only if necessary.

  • Ensure Anhydrous Conditions: The presence of water can facilitate hydrolysis. Ensure all solvents and reagents are dry, especially when using highly reactive bases like NaH.

  • Protect the Amine: If the N-H proton is not required for the reaction, consider protecting it (e.g., with a Boc group) to prevent unwanted side reactions.[3]

The following workflow can guide your troubleshooting process:

G cluster_workflow Troubleshooting Workflow: Low Yield / Decomposition start Low Yield or Decomposition Observed q_base Is the base nucleophilic? (e.g., NaOH, NaOMe) start->q_base sol_base Action: Switch to a non-nucleophilic base (DBU, DIPEA) or a milder base (K₂CO₃). q_base->sol_base Yes q_temp Was the reaction run at RT or higher? q_base->q_temp No sol_base->q_temp sol_temp Action: Repeat reaction at low temperature (0°C) and monitor closely. q_temp->sol_temp Yes q_water Were anhydrous conditions used? q_temp->q_water No end Re-run Experiment & Analyze q_temp->end All Conditions Optimized sol_temp->q_water q_water->q_temp Yes sol_water Action: Ensure all reagents and solvents are rigorously dried. q_water->sol_water No sol_water->end

Caption: A decision-making workflow for troubleshooting decomposition issues.

Q2: I managed to form my product, but it decomposes during silica gel chromatography. How can I purify it safely?

The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds like β-amino ketones.

Best Practices for Purification:

  • Neutralize the Silica: Prepare a slurry of silica gel in your desired solvent containing 1-2% triethylamine (Et₃N). This will neutralize the acidic silanol groups and prevent on-column decomposition.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase C18 column, which are less harsh.

  • Minimize Contact Time: Perform flash chromatography quickly. Do not let the compound sit on the column for an extended period.

  • Salt Formation: If the product is basic, consider isolating it as a stable salt (e.g., hydrochloride or trifluoroacetate) if the free base is unstable. The free base can be liberated just before the next step if necessary.

Validated Experimental Protocol: N-Alkylation of 1,5-Diazocan-3-one

This protocol provides a robust method for the N-alkylation of 1,5-diazocan-3-one using conditions optimized to minimize degradation.

Objective: To synthesize 1-benzyl-1,5-diazocan-3-one.
Reagents & Equipment:
  • 1,5-Diazocan-3-one (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), finely ground

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, argon/nitrogen inlet

  • Standard work-up and purification equipment

Step-by-Step Methodology:
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,5-diazocan-3-one and finely ground potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to create a slurry (approx. 0.1 M concentration).

  • Reagent Addition: While stirring vigorously, add benzyl bromide dropwise at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours. Causality Note: Using a mild base like K₂CO₃ requires thermal energy to proceed at a reasonable rate, but it prevents the rapid degradation seen with stronger bases.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with additional acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., ethyl acetate/hexanes).

The workflow for this protocol is visualized below:

G cluster_protocol Experimental Workflow: N-Alkylation A 1. Combine Substrate & K₂CO₃ in Flask B 2. Add Anhydrous Acetonitrile A->B C 3. Add Benzyl Bromide Dropwise B->C D 4. Heat to Reflux (80°C) Monitor Reaction C->D E 5. Cool & Filter Inorganic Salts D->E F 6. Concentrate Filtrate in vacuo E->F G 7. Purify via Column (Et₃N-treated SiO₂) F->G H Isolated Product G->H

Caption: A step-by-step workflow for the N-alkylation protocol.

References
  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one.PubMed Central.
  • Synthesis of mono-functionalized S-diazocines via intramolecular Baeyer–Mills reactions.Beilstein Journal of Organic Chemistry.
  • Tandem Synthesis of α-Diazoketones from 1,3-Diketones.Organic Chemistry Portal.
  • Synthesis of 1,5-diazocin-2-ones.
  • Overview of Protecting Groups. YouTube.[Link]

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. ACS Publications.[Link]

  • Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts.[Link]

  • Reaction of cyclic ketones with primary amines. ResearchGate.[Link]

  • Epoxide Ring Opening Under Basic Conditions. YouTube.[Link]

  • 2- to 9-decyn-1-ol. Organic Syntheses.[Link]

  • Synthetic methods for 1,3-diamines. Royal Society of Chemistry.[Link]

  • Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. National Institutes of Health.[Link]

  • Epoxide Opening in Acidic and Basic Conditions. YouTube.[Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.[Link]

  • Biologically active 1,5-diazocan-2-ones. ResearchGate.[Link]

  • Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy.[Link]

  • The molecular diversity scope of 1,3-indandione in organic synthesis. PubMed.[Link]

  • Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. National Institutes of Health.[Link]

  • Ring Opening of Epoxides. YouTube.[Link]

  • Method for manufacturing 1,3-dioxane-5-one.
  • Hydrolysis to Ketones. YouTube.[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Diazocanone Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Diazocanone Derivatives Diazocanones, eight-membered heterocyclic ketones containing two nitrogen atoms, represent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Diazocanone Derivatives

Diazocanones, eight-membered heterocyclic ketones containing two nitrogen atoms, represent a core structural motif in a variety of biologically active molecules and are of significant interest in drug discovery.[1] The structural elucidation of novel diazocanone derivatives is paramount for understanding their structure-activity relationships and metabolic fate. Mass spectrometry (MS) stands as a primary analytical tool for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.[2]

However, the inherent flexibility of the eight-membered ring and the presence of two nitrogen atoms introduce complexity into their fragmentation behavior under mass spectrometric conditions. This guide aims to provide a comparative analysis of the fragmentation of diazocanone derivatives, focusing on the influence of ionization techniques and substitution patterns on the resulting mass spectra. By understanding these fragmentation pathways, researchers can more confidently identify and characterize these compounds.

Fundamental Fragmentation Mechanisms of Cyclic Ketones and Lactams

The fragmentation of diazocanone derivatives is influenced by the foundational principles governing the mass spectral behavior of cyclic ketones and lactams.

Cyclic Ketones: The major fragmentation pathway for cyclic ketones involves an initial α-cleavage of a carbon-carbon bond adjacent to the carbonyl group. Due to the cyclic structure, this initial cleavage does not immediately result in the loss of a fragment from the molecular ion.

Lactams: For lactams (cyclic amides), fragmentation often involves the neutral loss of carbon monoxide (CO) and/or water (H₂O) or ammonia (NH₃) in the case of a lactam.[3] The cleavage of the β-lactam ring is a prominent fragmentation pathway in smaller, strained ring systems.[4]

Comparative Fragmentation Analysis of Diazocanone Derivatives

Due to the limited availability of comprehensive fragmentation studies focused solely on a wide range of simple diazocanone derivatives, this guide will draw comparisons from structurally related compounds and foundational principles to propose likely fragmentation behaviors. The following sections will compare the expected fragmentation patterns under different ionization techniques and with various substitutions.

Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This can be highly informative for structural elucidation.

A key fragmentation pathway for cyclic ketones under EI-MS is α-cleavage. For a generic 1,4-diazocan-5-one, this would involve the cleavage of the C4-C5 or C5-C6 bond. Subsequent ring-opening and further fragmentation would be expected.

Proposed EI Fragmentation Pathways for a Simple 1,4-Diazocan-5-one:

  • α-Cleavage: Initial cleavage at the C-C bond adjacent to the carbonyl group.

  • Ring Opening: Subsequent cleavage of other bonds in the opened ring.

  • Loss of Small Molecules: Elimination of neutral molecules such as CO, ethylene, and fragments containing the nitrogen atoms.

It is important to note that the presence of two nitrogen atoms will significantly influence the fragmentation, directing cleavage and stabilizing certain fragment ions.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation.[5] Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

For diazocanone derivatives, the protonation is likely to occur at one of the nitrogen atoms. The subsequent fragmentation in the collision cell will be directed by the location of the charge.

Comparative ESI-MS/MS Fragmentation of N-Substituted Diazocanones:

The nature of the substituent on the nitrogen atoms will have a profound impact on the fragmentation pathways.

Substituent TypeExpected Major Fragmentation PathwaysRationale
Unsubstituted (N-H) - Loss of NH₃- Ring cleavage leading to fragments containing one or both nitrogen atoms.The presence of a labile proton on the nitrogen can facilitate ammonia loss.
N-Alkyl - Cleavage of the N-alkyl bond.- Fragmentation of the alkyl chain.The stability of the resulting carbocation will influence the propensity for this cleavage.
N-Aryl - Cleavage of the N-aryl bond.- Fragmentation of the aryl ring.The electron-donating or -withdrawing nature of substituents on the aryl ring will influence the fragmentation.
N-Acyl - Loss of the acyl group as a ketene.- Cleavage of the amide bond.The amide bond is a common point of cleavage in acylated compounds.

Table 1: Predicted ESI-MS/MS Fragmentation of N-Substituted Diazocanones

A study on the fragmentation of five-membered lactams revealed that the main fragment ions were derived from the neutral losses of CO and/or H₂O (or NH₃ for the lactam).[3] This suggests that similar losses are plausible for the larger diazocanone ring.

Experimental Protocols

To facilitate the analysis of diazocanone derivatives, the following general experimental protocols for EI-MS and ESI-MS/MS are provided.

GC-EI-MS Analysis

Purpose: To obtain detailed fragmentation patterns for structural elucidation of volatile and thermally stable diazocanone derivatives.

Methodology:

  • Sample Preparation: Dissolve the purified diazocanone derivative in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection: Inject 1 µL of the sample solution in split or splitless mode.

    • Temperature Program: Start with an initial oven temperature of 50-100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to a mass greater than the molecular weight of the compound.

    • Ion Source Temperature: Set to 200-250 °C.

LC-ESI-MS/MS Analysis

Purpose: To analyze less volatile or thermally labile diazocanone derivatives and to obtain information on the protonated molecule and its fragmentation.

Methodology:

  • Sample Preparation: Dissolve the purified diazocanone derivative in a suitable solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, 3-5 µm particle size).

    • Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Start with a low percentage of B and ramp up to a high percentage of B over 10-30 minutes.

    • Flow Rate: 0.2-0.6 mL/min.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan a mass range that includes the expected [M+H]⁺ ion.

    • MS2 Fragmentation: Perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]⁺ ion. Use a collision energy ramp to observe the fragmentation at different energies.

Visualization of Fragmentation Pathways

The following diagrams illustrate the general principles of mass spectrometric analysis and a hypothetical fragmentation pathway for a diazocanone derivative.

Mass_Spectrometry_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Sample Diazocanone Derivative IonSource Ion Source (EI or ESI) Sample->IonSource MassAnalyzer1 Mass Analyzer 1 (Select Precursor Ion) IonSource->MassAnalyzer1 CollisionCell Collision Cell (CID) MassAnalyzer1->CollisionCell MS/MS Detector Detector MassAnalyzer1->Detector MS1 MassAnalyzer2 Mass Analyzer 2 (Analyze Fragment Ions) CollisionCell->MassAnalyzer2 MassAnalyzer2->Detector

Caption: General workflow for mass spectrometry analysis.

Fragmentation_Pathway M [M+H]⁺ (Protonated Diazocanone) F1 [M+H - CO]⁺ M->F1 - CO F2 [M+H - C₂H₄]⁺ M->F2 - C₂H₄ F3 [M+H - R-N=CH₂]⁺ M->F3 - Ring Cleavage

Caption: Hypothetical ESI-MS/MS fragmentation of a diazocanone.

Conclusion

The mass spectrometric fragmentation of diazocanone derivatives is a complex process influenced by the interplay of the carbonyl group, the two nitrogen atoms, and the nature of any substituents. While direct, comprehensive comparative studies are limited, an understanding of the fundamental fragmentation mechanisms of cyclic ketones and lactams, combined with knowledge of the effects of different ionization techniques, allows for the rational prediction of fragmentation pathways. This guide provides a framework for researchers to approach the structural elucidation of novel diazocanone derivatives, emphasizing the importance of considering both the core structure and the influence of substituents in interpreting mass spectral data. Further systematic studies on a wider range of diazocanone derivatives are needed to build a more complete and predictive understanding of their fragmentation behavior.

References

  • Arkivoc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

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  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). [Link]

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Comparative

A Comparative Guide to HPLC Method Development for Diazocane Dihydrochloride Salts

This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) strategies for the challenging analysis of diazocane dihydrochloride salts. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) strategies for the challenging analysis of diazocane dihydrochloride salts. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a nuanced, experience-driven approach. We will explore the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

The Analytical Challenge: Understanding Diazocane Dihydrochloride

Diazocane, a saturated eight-membered heterocyclic diamine, is a foundational structure in medicinal chemistry. When formulated as a dihydrochloride salt, its physicochemical properties present significant hurdles for conventional reversed-phase (RP) HPLC methods.[1] The primary challenges include:

  • High Polarity: The dual protonated amine centers and the chloride counter-ions render the molecule highly water-soluble, leading to poor or no retention on traditional C8 or C18 stationary phases.[2][3]

  • Lack of a UV Chromophore: The saturated aliphatic structure means the molecule does not absorb ultraviolet (UV) light, making detection by standard UV-Vis detectors difficult and insensitive.[4][5]

  • Potential for Peak Tailing: Secondary amines are prone to interacting with residual silanol groups on silica-based columns, leading to poor peak shape.

  • Complex Salt Behavior: In solution, the salt exists in equilibrium with its free base and counter-ions, which can lead to complex or problematic chromatographic behavior, such as peak splitting, if the mobile phase is not adequately buffered.[6]

Addressing these challenges requires moving beyond standard RP-HPLC and exploring alternative chromatographic modes and detection technologies. This guide will compare three primary strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pair Reversed-Phase Chromatography (IP-RPLC) , and Ion-Exchange Chromatography (IEX) , alongside a critical evaluation of suitable detection methods.

Comparative Analysis of Chromatographic Strategies

The selection of an appropriate chromatographic mode is the most critical decision in developing a robust method for a polar, non-chromophoric compound like diazocane dihydrochloride.[7][8]

HILIC is often the preferred technique for highly polar compounds that are poorly retained in reversed-phase. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[9][10]

Mechanism: In HILIC, a water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is primarily driven by partitioning between this aqueous layer and the bulk organic mobile phase.[11] More polar analytes, like diazocane, partition more strongly into the aqueous layer, resulting in greater retention.

Advantages:

  • Excellent Retention: Provides strong retention for very polar and hydrophilic compounds.[2]

  • MS-Friendly: The high organic content of the mobile phase promotes efficient desolvation and ionization, leading to enhanced sensitivity with mass spectrometry (MS) detection.[10][11]

  • Orthogonal Selectivity: Offers a separation mechanism that is complementary to reversed-phase, which is valuable for impurity profiling.[11]

Disadvantages:

  • Sensitivity to Mobile Phase Composition: Small changes in the water content of the mobile phase can lead to significant shifts in retention time.

  • Longer Equilibration Times: HILIC columns often require extended equilibration periods to ensure reproducible results.

  • Sample Diluent Effects: Injecting samples in a solvent stronger than the mobile phase (i.e., high water content) can cause severe peak distortion.

IP-RPLC is a modification of traditional reversed-phase chromatography where an ion-pairing reagent is added to the mobile phase.[12] This reagent is typically a surfactant-like molecule with a hydrophobic tail and an ionic head group.

Mechanism: For a positively charged analyte like protonated diazocane, an anionic ion-pairing reagent (e.g., heptafluorobutyric acid [HFBA] or sodium hexanesulfonate) is used.[13] The reagent pairs with the analyte in the mobile phase, forming a neutral, more hydrophobic complex that can be retained by the nonpolar C18 stationary phase.

Advantages:

  • Utilizes Standard Columns: Employs widely available and well-understood C18 columns.

  • Tunable Selectivity: The type and concentration of the ion-pairing reagent can be adjusted to optimize retention and selectivity.[14]

Disadvantages:

  • Complex Method Development: Finding the right balance of ion-pair concentration, pH, and organic modifier can be time-consuming.

  • MS Incompatibility: Most ion-pairing reagents are non-volatile and cause significant ion suppression in mass spectrometry.

  • Column Contamination: Ion-pairing reagents can irreversibly adsorb to the stationary phase, dedicating the column to a specific method and requiring extensive flushing procedures.

IEX separates molecules based on their net charge by utilizing a stationary phase with ionic functional groups.[15] For diazocane, which is cationic at low pH, a cation-exchange column would be employed.

Mechanism: The positively charged diazocane analyte displaces counter-ions from the negatively charged stationary phase. Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase to modulate the charge of the analyte or the stationary phase.

Advantages:

  • High Selectivity for Charged Species: Provides excellent resolution for analytes with different charge states.

  • Robust and Reproducible: IEX methods are often highly robust once developed.

Disadvantages:

  • Salt Gradient Limitations: High salt concentrations in the mobile phase are incompatible with MS, CAD, and ELSD detectors.

  • Sensitivity to Mobile Phase pH and Ionic Strength: Retention is highly dependent on precise control of the mobile phase buffer concentration and pH.

Workflow for Method Strategy Selection

The choice of chromatographic mode is a critical decision point in the method development process. The following diagram outlines a logical workflow for selecting the most appropriate strategy for analyzing diazocane dihydrochloride.

G cluster_start Analyte Characterization cluster_decision Primary Decision Point: Detection Method cluster_ms_path MS-Compatible Path cluster_non_ms_path Non-MS Path (CAD/ELSD) Analyte Diazocane Dihydrochloride - High Polarity - No UV Chromophore - Cationic Detector Is Mass Spectrometry (MS) available and preferred? Analyte->Detector HILIC Strategy 1: HILIC (Recommended) - High organic mobile phase - Volatile buffers (Ammonium Formate) Detector->HILIC Yes HILIC_NonMS Strategy 1: HILIC (Recommended) - Volatile buffers preferred - Excellent performance Detector->HILIC_NonMS No IP_RPLC_MS Strategy 2: IP-RPLC (Volatile IP) - Use volatile IP reagents (e.g., TFA, DFA) - Compromised peak shape/sensitivity HILIC->IP_RPLC_MS Alternative IP_RPLC_NonMS Strategy 2: IP-RPLC (Non-Volatile IP) - Use traditional IP (e.g., Hexanesulfonate) - Robust, but dedicated column HILIC_NonMS->IP_RPLC_NonMS Alternative IEX Strategy 3: Ion-Exchange - Requires specialized column - Incompatible with aerosol detectors IP_RPLC_NonMS->IEX Less Common Alternative G cluster_dev Method Development cluster_val Validation Parameters (ICH Q2) cluster_sst Routine Analysis Dev Final Optimized Method (e.g., HILIC-CAD) Specificity Specificity / Selectivity (Peak Purity, Resolution) Dev->Specificity Linearity Linearity & Range (5 levels, R² > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Std. Dev.) Precision->LOD_LOQ Robustness Robustness (Vary Flow, Temp, pH) LOD_LOQ->Robustness SST System Suitability Test (USP <621>) - Tailing Factor - Resolution - RSD of injections Robustness->SST

Caption: Workflow for HPLC method validation according to ICH Q2 guidelines.

Key validation parameters to assess include: [16]* Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [17]* Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate), providing an indication of its reliability during normal usage. [7] All chromatographic analyses should begin with a System Suitability Test (SST) as defined by pharmacopeias like the USP General Chapter <621>. [18][19][20]This ensures the chromatographic system is performing adequately for the intended analysis.

Conclusion and Recommendations

For the analysis of diazocane dihydrochloride salts, a standard reversed-phase HPLC approach is inadequate due to the analyte's high polarity and lack of a UV chromophore. A comparative analysis of alternative strategies strongly indicates that Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice.

  • Recommended Approach: HILIC coupled with a universal detector like CAD or, ideally, Mass Spectrometry. This strategy provides excellent retention, high efficiency, and superior sensitivity. [9]The use of volatile buffers like ammonium formate makes it fully compatible with MS for unequivocal peak identification.

  • Alternative Approach: Ion-Pair RPLC with CAD detection can be a viable, robust alternative if MS is not available and the limitations (dedicated column, lower sensitivity) are acceptable.

Successful implementation requires careful method development and rigorous validation following ICH guidelines to ensure the data are reliable, reproducible, and fit for purpose in a regulated environment.

References

  • Anonymous. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.
  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Wikipedia. (n.d.). Charged aerosol detector. Available at: [Link]

  • Anonymous. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
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  • ChemComplete. (2020, October 31). Introduction to HPLC - Lecture 4: Ion Pair Chromatography. YouTube. Available at: [Link]

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. Available at: [Link]

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  • Chromatography Forum. (2020, July 15). Salts in samples for HPLC (AlCl3?). Available at: [Link]

  • Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
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  • Peak Scientific. (2016, September 15). The principles of ELSD. Available at: [Link]

  • PubMed. (2017, September 5). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Available at: [Link]

  • Chirita, R., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
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  • Anonymous. (n.d.). <621> CHROMATOGRAPHY.
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